3-Chloro-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide
Overview
Description
3-Chloro-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine moiety can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation reactions using isobutyryl chloride in the presence of a base such as triethylamine.
Coupling with the Benzamide Core: The final step involves coupling the piperazine derivative with the benzamide core, which can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-Hydroxy-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide.
Reduction: Formation of N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide.
Substitution: Formation of N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide derivatives with various substituents.
Scientific Research Applications
3-Chloro-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamide derivatives.
Pharmaceutical Research: It is used as a lead compound in the development of new drugs targeting various diseases, including tuberculosis.
Biological Studies: The compound is evaluated for its biological activity, including antibacterial and antitumor properties.
Chemical Biology: It is used as a tool compound to study molecular interactions and pathways in biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chloro and methoxy groups may contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is structurally similar and has been studied for its anti-tubercular activity.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and exhibit various biological activities.
Uniqueness
3-Chloro-N-[2-(4-isobutyryl-piperazin-1-yl)-phenyl]-4-methoxy-benzamide is unique due to the presence of the chloro and methoxy groups, which may enhance its biological activity and specificity compared to other similar compounds. Its structural features make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical applications .
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-15(2)22(28)26-12-10-25(11-13-26)19-7-5-4-6-18(19)24-21(27)16-8-9-20(29-3)17(23)14-16/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXKWHRPHGFORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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